3-Methyl-1-(3,4,5-trimethoxybenzoyl)piperazine
Description
Properties
IUPAC Name |
(3-methylpiperazin-1-yl)-(3,4,5-trimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-10-9-17(6-5-16-10)15(18)11-7-12(19-2)14(21-4)13(8-11)20-3/h7-8,10,16H,5-6,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSWEVCEGLVTTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Acylation of Piperazine Derivatives
The core strategy for synthesizing 3-methyl-1-(3,4,5-trimethoxybenzoyl)piperazine involves the acylation of 3-methylpiperazine with 3,4,5-trimethoxybenzoyl chloride. This reaction typically proceeds via a nucleophilic acyl substitution mechanism, where the piperazine’s secondary amine attacks the electrophilic carbonyl carbon of the benzoyl chloride.
Reaction Conditions :
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Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to minimize hydrolysis of the acyl chloride.
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Base : Triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize HCl byproduct.
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Temperature : 0–25°C under inert atmosphere (N₂ or Ar) to prevent side reactions.
Example Protocol :
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Dissolve 3-methylpiperazine (1.2 equiv) in anhydrous DCM.
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Add TEA (2.5 equiv) dropwise at 0°C.
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Introduce 3,4,5-trimethoxybenzoyl chloride (1.0 equiv) slowly to the mixture.
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Stir for 12–18 hours at room temperature.
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Quench with ice-water, extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure.
Yield Optimization :
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Excess 3-methylpiperazine (1.2–1.5 equiv) improves conversion.
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Slow addition of acyl chloride prevents local overheating and dimerization.
Catalytic Reductive Amination
Hydrogenation of Schiff Base Intermediates
An alternative route involves forming a Schiff base between 3,4,5-trimethoxybenzaldehyde and 3-methylpiperazine, followed by catalytic hydrogenation to yield the secondary amine.
Reaction Setup :
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Schiff Base Formation :
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Hydrogenation :
Critical Parameters :
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Catalyst Loading : 5% Pd/C achieves >90% reduction efficiency.
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Temperature Control : Exceeding 75°C risks over-reduction or decomposition.
Post-Reaction Workup :
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Filter catalyst and concentrate the mixture.
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Precipitate excess piperazine by cooling to −10°C.
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Extract the product with toluene and purify via recrystallization.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
For large-scale manufacturing, continuous flow reactors enhance yield and safety by improving heat and mass transfer:
Flow Reactor Design :
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Residence Time : 30–60 minutes at 100–120°C.
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Pressure : 20–30 bar to maintain solvent in liquid phase.
Advantages :
Analytical Characterization
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR) :
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¹H NMR (CDCl₃, 400 MHz):
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δ 3.85 (s, 9H, OCH₃), 3.72–3.65 (m, 4H, piperazine CH₂), 2.45 (s, 3H, N-CH₃).
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¹³C NMR :
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167.8 ppm (C=O), 152.1–142.3 ppm (aromatic C-OCH₃), 55.1 ppm (N-CH₃).
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Mass Spectrometry :
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ESI-MS : m/z 323.2 [M+H]⁺ (calculated for C₁₅H₂₂N₂O₄: 322.15).
Challenges and Mitigation Strategies
Byproduct Formation
Common Impurities :
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Diacylated Piperazine : Forms when excess acyl chloride reacts with both amine sites.
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Mitigation : Use stoichiometric acyl chloride and low temperatures.
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Purification Techniques :
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Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) gradient.
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Crystallization : Ethanol/water (7:3) yields >98% purity.
Chemical Reactions Analysis
Oxidation Reactions
The methoxy groups on the aromatic ring undergo oxidation under controlled conditions:
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Reagents : KMnO₄ (acidic conditions) or CrO₃.
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Products : Formation of 3,4,5-trihydroxybenzoyl derivatives.
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Conditions : Acetic acid/water mixture, 60–80°C.
Example :
Applications : Oxidized derivatives exhibit enhanced polarity for pharmacological studies .
Reduction Reactions
The benzoyl carbonyl group can be reduced to a benzyl group:
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Reagents : LiAlH₄ or NaBH₄ (with catalytic NiCl₂).
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Products : 3-Methyl-1-(3,4,5-trimethoxybenzyl)piperazine.
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Yield : ~60–70%.
Mechanism :
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Hydride transfer to the carbonyl carbon.
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Protonation to form the secondary amine.
Nucleophilic Aromatic Substitution
The methoxy groups participate in substitution under harsh conditions:
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Reagents : Amines (e.g., NH₃, alkylamines) or thiols.
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Conditions : DMF, 120–140°C, CuI catalysis.
Example :
Piperazine Ring Modifications
The methyl group on the piperazine ring can be further functionalized:
Complexation and Pharmacological Interactions
The compound interacts with biological targets via:
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Hydrogen bonding : Between the carbonyl group and enzyme active sites.
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π-Stacking : Aromatic interactions with hydrophobic pockets in proteins .
Documented Targets :
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Long-chain 3-ketoacyl CoA thiolase (fatty acid oxidation).
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HIV-1 reverse transcriptase (inhibition via electrostatic interactions) .
Stability and Degradation
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pH Sensitivity : Stable in neutral conditions (pH 6–8) but hydrolyzes in strong acids/bases.
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Thermal Stability : Decomposes above 200°C, forming trimethoxybenzoic acid and methylpiperazine fragments .
Comparative Reactivity Table
| Reaction Type | Reagents/Conditions | Major Product | Yield |
|---|---|---|---|
| Acylation | 3,4,5-TMB-Cl, Et₃N, CH₂Cl₂ | 3-Methyl-1-(3,4,5-trimethoxybenzoyl)piperazine | 85% |
| Oxidation | KMnO₄, H⁺, 60°C | Trihydroxybenzoyl derivative | 50% |
| Reduction | LiAlH₄, THF, 0°C | Trimethoxybenzyl derivative | 70% |
| N-Alkylation | CH₃I, K₂CO₃, CH₃CN | Quaternary ammonium salt | 65% |
Scientific Research Applications
3-Methyl-1-(3,4,5-trimethoxybenzoyl)piperazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-1-(3,4,5-trimethoxybenzoyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . Additionally, the compound can bind to receptors on the surface of cells, modulating the signaling pathways involved in various physiological processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Compounds Sharing the 3,4,5-Trimethoxybenzoyl Group
PMS-1077
- Structure: 2-N,N-Diethylaminocarbonyloxymethyl-1-diphenylmethyl-4-(3,4,5-trimethoxybenzoyl)piperazine hydrochloride.
- Activity : Induces apoptosis in Burkitt’s lymphoma (Raji) cells via intrinsic and extrinsic pathways .
STAC Compound 1
- Structure : 3,4,5-Trimethoxy–N–(2–(3–(piperazin–1–ylmethyl)imidazo[2,1–b]thiazol–6–yl)phenyl)benzamide.
- Activity : Acts as a SIRT1 activator, relevant for metabolic diseases like type 2 diabetes .
- Key Difference : The imidazothiazole ring introduces planar rigidity, likely enhancing target specificity but reducing solubility compared to the simpler methyl-piperazine scaffold .
1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine
Table 1: Comparison of Trimethoxybenzoyl-Containing Piperazines
Piperazine Derivatives with Varied Aromatic Substituents
Benzylpiperazine Analogues
- Structures : Include 1-(3,4-methylenedioxyphenyl)piperazine, 1-(3-trifluoromethylphenyl)piperazine, and 1-(4-methoxyphenyl)piperazine .
- Activity : These compounds exhibit diverse receptor affinities; the trifluoromethyl group enhances metabolic stability, while methylenedioxy groups improve CNS penetration .
4-(p-Tolyl)piperazinyl 3,4,5-Trimethoxyphenyl Ketone
Compounds with Extended Ring Systems
Imidazo[1,2-b]thiazole-Piperazine Hybrids
Toxicity and Environmental Impact
- Target Compound: Limited data, but structurally similar PMS-1077 shows high therapeutic cytotoxicity without severe off-target effects .
- Environmental Persistence: Piperazine derivatives with electron-withdrawing groups (e.g., trifluoromethyl) resist MnO2-mediated oxidation better than those with electron-donating methoxy groups .
Biological Activity
3-Methyl-1-(3,4,5-trimethoxybenzoyl)piperazine is a derivative of piperazine that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a piperazine core substituted with a 3,4,5-trimethoxybenzoyl group, which is thought to enhance its biological properties. This article explores the compound's synthesis, biological activities, and relevant case studies.
Synthesis
The synthesis of 3-Methyl-1-(3,4,5-trimethoxybenzoyl)piperazine typically involves the reaction of piperazine with 3,4,5-trimethoxybenzoyl chloride. Various methods have been employed to optimize yields and purity. The following general reaction scheme is often utilized:
Antiviral Activity
Research indicates that piperazine derivatives can exhibit antiviral properties. For instance, a related compound demonstrated significant anti-HIV activity with an IC50 value of approximately 11 µM . This suggests that the structural modifications in 3-Methyl-1-(3,4,5-trimethoxybenzoyl)piperazine may confer similar antiviral capabilities.
Antitumor Activity
The compound shows promise as an antitumor agent. In vitro studies have highlighted its ability to induce apoptosis in cancer cell lines. For example, related compounds with similar structural motifs have been shown to enhance the cleavage of PARP and caspase-3 proteins in cancer cells . These findings suggest that 3-Methyl-1-(3,4,5-trimethoxybenzoyl)piperazine may also possess significant antiproliferative effects.
The mechanism by which this compound exerts its biological effects may involve modulation of specific cellular pathways. For instance, it has been suggested that piperazine derivatives can act as efflux pump inhibitors , potentially enhancing the efficacy of co-administered antibiotics against resistant bacterial strains. Additionally, the presence of methoxy groups in the benzoyl moiety may facilitate interactions with target proteins through hydrophobic and electrostatic interactions .
Case Studies
Several studies have investigated the biological activity of piperazine derivatives:
- Antiviral Screening : A study evaluated various piperazine derivatives for their anti-PAF (Platelet-Activating Factor) and anti-HIV activities. The results indicated that modifications to the benzoyl group significantly influenced antiviral potency .
- Antitumor Efficacy : In a xenograft mouse model study involving compounds similar to 3-Methyl-1-(3,4,5-trimethoxybenzoyl)piperazine, significant reductions in tumor weight and volume were observed. The underlying mechanisms included apoptosis induction and autophagy enhancement .
Summary of Biological Activities
Q & A
Q. What are the key synthetic methodologies for preparing 3-Methyl-1-(3,4,5-trimethoxybenzoyl)piperazine, and how is its purity validated?
The synthesis involves two primary steps: (1) nucleophilic substitution to attach the methyl-piperazine moiety and (2) Friedel-Crafts acylation or direct acylation using 3,4,5-trimethoxybenzoyl chloride. For example, the piperazine derivative is reacted with trimethoxybenzoyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to form the target compound . Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient), followed by lyophilization. Structural validation employs ¹H/¹³C NMR for functional group confirmation and HPLC-MS for purity (>95%) .
Q. Which analytical techniques are critical for characterizing this compound’s structural and physicochemical properties?
Key techniques include:
- NMR Spectroscopy : To confirm the presence of the trimethoxybenzoyl (δ 3.8–3.9 ppm for methoxy groups) and piperazine ring protons (δ 2.5–3.5 ppm).
- High-Resolution Mass Spectrometry (HR-MS) : For molecular ion peak matching (e.g., [M+H]⁺ calculated for C₂₂H₂₇N₂O₅: 423.1915).
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies.
- Thermogravimetric Analysis (TGA) : Assesses thermal stability, with decomposition temperatures >200°C indicating suitability for in vivo studies .
Q. How is the compound screened for preliminary biological activity in academic settings?
Initial screening involves:
- Cytotoxicity Assays : MTT or SRB tests on cancer cell lines (e.g., HeLa, Raji) to determine IC₅₀ values.
- Apoptosis Markers : Flow cytometry for Annexin V/PI staining to quantify early/late apoptotic cells .
- Enzyme Inhibition Studies : Testing against kinases (e.g., PIM-1) or receptors (e.g., PAF receptor) via fluorescence polarization assays .
Advanced Research Questions
Q. What strategies resolve contradictions in cytotoxicity data across different cancer cell lines?
Discrepancies often arise from cell-specific uptake or metabolic activation. Methodological approaches include:
- Pharmacokinetic Profiling : LC-MS/MS to measure intracellular concentrations, correlating with observed IC₅₀ values.
- Metabolite Identification : Incubating the compound with liver microsomes (human/rodent) to detect active metabolites via UPLC-QTOF-MS.
- Pathway Analysis : RNA-seq or phosphoproteomics to identify differentially expressed genes/proteins in resistant vs. sensitive lines .
Q. How does the compound induce apoptosis in cancer cells, and what pathways are involved?
Mechanistic studies reveal dual activation of intrinsic (mitochondrial) and extrinsic (death receptor) pathways:
- Intrinsic Pathway : Downregulation of Bcl-2 and activation of caspase-9, confirmed via Western blot.
- Extrinsic Pathway : Caspase-8 cleavage and Fas receptor upregulation observed in Jurkat T-cells .
- Synergistic Effects : Co-treatment with TRAIL enhances apoptosis 3-fold, suggesting combinatorial therapeutic potential .
Q. What structural modifications enhance its PAF-antagonistic activity, and how is SAR analyzed?
SAR studies show:
- Trimethoxybenzoyl Group : Replacing the 4-methoxy with electron-withdrawing groups (e.g., nitro) improves PAF receptor binding (Kᵢ = 12 nM vs. 45 nM for parent compound).
- Piperazine Ring Expansion : Substituting piperazine with homopiperazine reduces activity, highlighting steric constraints .
- In Silico Docking : AutoDock Vina simulations identify hydrogen bonds with Arg₁₂⁸ and Tyr₁₀⁴ of the PAF receptor, guiding rational design .
Q. How can synthetic routes be optimized to improve yield and scalability?
Optimization strategies include:
- Flow Chemistry : Continuous-flow reactors reduce reaction times (2 h vs. 12 h batch) and improve yields by 20% via precise temperature control.
- Greener Solvents : Replacing DCM with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining >90% yield.
- Catalyst Screening : CuI nanoparticles enhance Ullmann coupling efficiency (turnover number = 1,500) in piperazine functionalization .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
